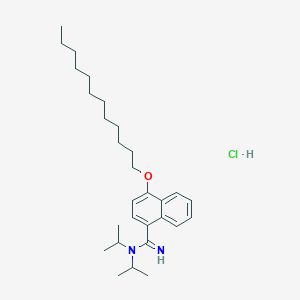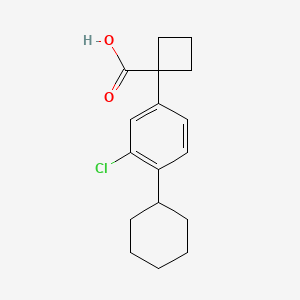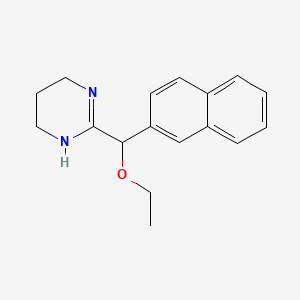
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is a complex organic compound that features a naphthalene ring system attached to a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethyl bromide to form 2-ethoxynaphthalene . This intermediate is then subjected to further reactions to introduce the tetrahydropyrimidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. The tetrahydropyrimidine core may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler compound with a hydroxyl group on the naphthalene ring.
2-Ethoxynaphthalene: Similar structure but lacks the tetrahydropyrimidine moiety.
Naphthalene: The parent compound with a simpler structure.
Uniqueness
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is unique due to the combination of the naphthalene ring and the tetrahydropyrimidine core. This structural complexity provides it with distinct chemical and biological properties that are not observed in simpler naphthalene derivatives .
Properties
CAS No. |
33235-98-2 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[ethoxy(naphthalen-2-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H20N2O/c1-2-20-16(17-18-10-5-11-19-17)15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-9,12,16H,2,5,10-11H2,1H3,(H,18,19) |
InChI Key |
NPEMRQIJQJNSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=CC=CC=C2C=C1)C3=NCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
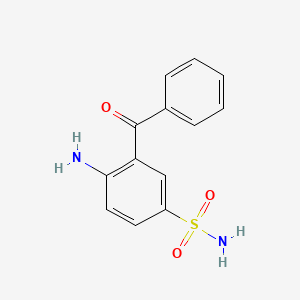

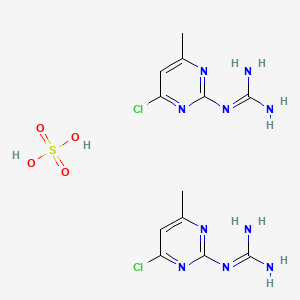
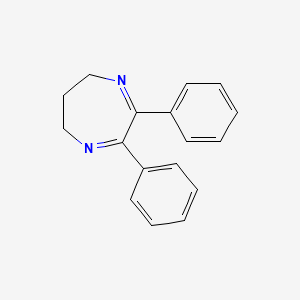
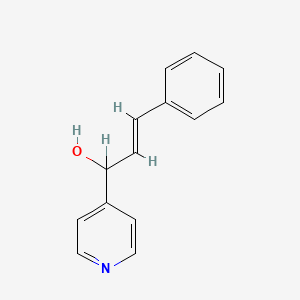


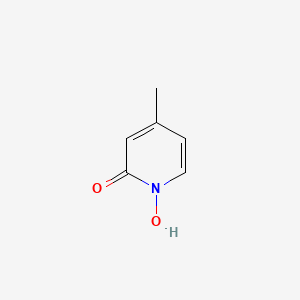


![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
